
2-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)-4,5-dimethylthiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of pyrrolidine-2,5-dione . It has been studied for its potent anticonvulsant properties . The compound was designed as an analogue of previously described 2-(2,5-dioxopyrrolidin-1-yl)-2-alkylacetamides .
Synthesis Analysis
The synthesis of this compound involves an optimized coupling reaction . The exact details of the synthesis process are not available in the retrieved papers.Applications De Recherche Scientifique
Synthesis Techniques and Chemical Reactions
- Davoodnia et al. (2009) explored the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation for synthesizing thieno[2,3-d]pyrimidines. This methodology could offer a potential route for the synthesis or modification of 2-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)-4,5-dimethylthiophene-3-carboxamide under similar conditions (Davoodnia, Rahimizadeh, Atapour-Mashhad, & Tavakoli-Hoseini, 2009).
Material Science Applications
- Liaw et al. (2001) reported on the synthesis and characterization of novel polyamide-imides containing noncoplanar units, hinting at the utility of related compounds in the development of materials with unique thermal and mechanical properties. Such insights suggest potential applications of 2-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)-4,5-dimethylthiophene-3-carboxamide in materials science (Liaw, Hsu, & Liaw, 2001).
Antimicrobial and Antitubercular Activities
- Amini et al. (2008) synthesized compounds with carboxamide structures showing moderate antitubercular activity against Mycobacterium tuberculosis, suggesting that derivatives of 2-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)-4,5-dimethylthiophene-3-carboxamide might exhibit similar biological activities (Amini, Navidpour, & Shafiee, 2008).
Pharmaceutical Research
- Kenda et al. (2004) discussed the discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity. This highlights the potential of pyrrolidone derivatives in pharmaceutical applications, which could extend to the compound of interest if structural similarities facilitate similar biological actions (Kenda et al., 2004).
Luminescence and Electrochromic Properties
- Chang and Liou (2008) investigated aromatic polyamides with pendent triphenylamine (TPA) units for their electrochromic properties. Research into similar compounds could inform the development of materials with applications in smart windows or display technologies (Chang & Liou, 2008).
Mécanisme D'action
Target of Action
The primary target of this compound is calcium currents mediated by Cav 1.2 (L-type) channels . These channels play a crucial role in the regulation of calcium influx into cells, which is essential for various cellular functions, including neuronal signaling.
Mode of Action
The compound interacts with its target by inhibiting the calcium currents . This inhibition disrupts the normal flow of calcium ions, leading to changes in the cellular functions that depend on calcium signaling.
Biochemical Pathways
The affected biochemical pathway is the calcium signaling pathway . By inhibiting Cav 1.2 channels, the compound disrupts calcium ion flow, which can have downstream effects on various cellular processes that rely on calcium signaling.
Pharmacokinetics
The compound has shown high metabolic stability on human liver microsomes . It also exhibits negligible hepatotoxicity and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds . These properties suggest that the compound has good bioavailability and is less likely to cause drug-drug interactions.
Result of Action
The inhibition of calcium currents by the compound has been associated with potent anticonvulsant properties . The compound has shown broad-spectrum activity in widely accepted animal seizure models . It has also proven effective in various pain models .
Action Environment
While specific environmental factors influencing the compound’s action, efficacy, and stability are not mentioned in the available literature, it’s worth noting that factors such as pH, temperature, and the presence of other molecules can potentially affect the activity of many drugs
Safety and Hazards
Propriétés
IUPAC Name |
2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-6-7(2)21-13(11(6)12(14)20)15-8(17)5-16-9(18)3-4-10(16)19/h3-5H2,1-2H3,(H2,14,20)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLLIMPBVRQNHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)CN2C(=O)CCC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)-4,5-dimethylthiophene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-(2-fluorophenyl)isoxazol-3-yl)methyl 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetate](/img/structure/B2762840.png)

![N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2762842.png)
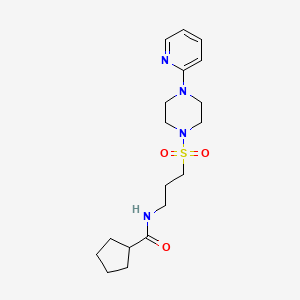
![6-acetyl-3-amino-N-[2-(4-fluorophenyl)ethyl]-4-(trifluoromethyl)-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B2762844.png)
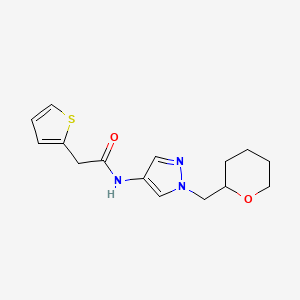
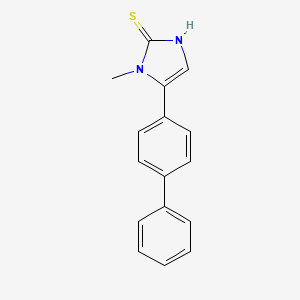
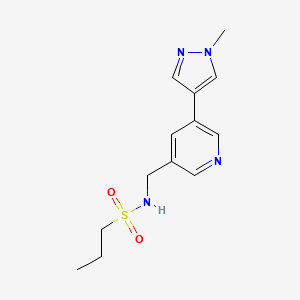

![N-(1-cyanocyclohexyl)-2-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2762855.png)
![N-(3-fluorophenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2762856.png)
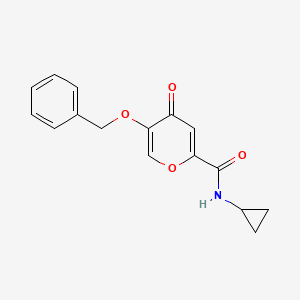
![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2762858.png)
